Distinct Non-Competitive Antagonism and Full Inverse Agonism at the Human CXCR3 Receptor
VUF10132 demonstrates a unique dual pharmacological profile of non-competitive antagonism and full inverse agonism at the human CXCR3 receptor [1]. In comparative assays, VUF10132 was identified as a full inverse agonist at the constitutively active mutant CXCR3 N3.35A, a property not shared by all CXCR3 ligands. In contrast, TAK-779, another CXCR3 antagonist, exhibited only weak partial inverse agonism in the same assay system [1]. This indicates a different mode of receptor interaction and signaling bias.
| Evidence Dimension | Inverse agonism efficacy at CXCR3 N3.35A mutant |
|---|---|
| Target Compound Data | Full inverse agonist |
| Comparator Or Baseline | TAK-779 (weak partial inverse agonist) |
| Quantified Difference | Qualitative difference in efficacy (Full vs. Partial) |
| Conditions | Assay on constitutively active mutant CXCR3 N3.35A |
Why This Matters
Procuring VUF10132 is essential for studies investigating CXCR3 constitutive activity and biased signaling, where a full inverse agonist is required, as alternatives like TAK-779 would produce a different, weaker effect.
- [1] Verzijl D, Storelli S, Scholten DJ, Bosch L, Reinhart TA, Streblow DN, Tensen CP, Fitzsimons CP, Zaman GJ, Pease JE, de Esch IJ, Smit MJ, Leurs R. Noncompetitive antagonism and inverse agonism as mechanism of action of nonpeptidergic antagonists at primate and rodent CXCR3 chemokine receptors. J Pharmacol Exp Ther. 2008 May;325(2):544-55. View Source
